Trifluoperazine N-glucuronide-d3

LC-MS/MS Quantitative Bioanalysis Metabolite Identification

Trifluoperazine N-glucuronide-d3 is the required deuterated internal standard for LC-MS/MS quantification of Trifluoperazine's major glucuronide metabolite. Unlabeled analogs cause signal interference and invalidate FDA/EMA compliance. The +3 Da mass shift (three D on non-exchangeable N-methyl) ensures baseline resolution. ≥93% purity with GLP documentation supports clinical trials, UGT1A4 assays, and TDM. This analyte-specific SIL-IS corrects for glucuronide-specific matrix effects—critical for regulatory submission.

Molecular Formula C27H32F3N3O6S
Molecular Weight 586.6 g/mol
Cat. No. B12409837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoperazine N-glucuronide-d3
Molecular FormulaC27H32F3N3O6S
Molecular Weight586.6 g/mol
Structural Identifiers
SMILESC[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5C(C(C(C(O5)C(=O)[O-])O)O)O
InChIInChI=1S/C27H32F3N3O6S/c1-33(25-23(36)21(34)22(35)24(39-25)26(37)38)13-11-31(12-14-33)9-4-10-32-17-5-2-3-6-19(17)40-20-8-7-16(15-18(20)32)27(28,29)30/h2-3,5-8,15,21-25,34-36H,4,9-14H2,1H3/t21-,22-,23+,24-,25+/m0/s1/i1D3
InChIKeyAFYPHWNGUDUHIW-WSDLWNSTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trifluoperazine N-glucuronide-d3 Procurement Guide for Bioanalytical and Metabolic Research


Trifluoperazine N-glucuronide-d3 (C₂₇H₂₉D₃F₃N₃O₆S; MW 586.64) is a deuterium-labeled analog of Trifluoperazine N-glucuronide, a major Phase II metabolite of the antipsychotic agent Trifluoperazine . As a stable isotope-labeled internal standard (SIL-IS), it is primarily employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of the unlabeled glucuronide metabolite in biological matrices [1]. The compound is formed endogenously via UGT1A4-catalyzed glucuronidation, and the -d3 label (three deuterium atoms replacing hydrogen on the N-methyl group) provides a +3 Da mass shift critical for analytical discrimination .

Trifluoperazine N-glucuronide-d3 vs. Unlabeled or Alternative Internal Standards: Analytical Substitution Risks


Substituting Trifluoperazine N-glucuronide-d3 with unlabeled Trifluoperazine N-glucuronide or a structurally similar, non-deuterated compound for use as an LC-MS internal standard is analytically invalid. Unlabeled analogs lack the mass difference required to distinguish the internal standard signal from the endogenous analyte in the mass spectrometer, leading to signal interference and inaccurate quantification [1]. While a different stable isotope-labeled analog (e.g., Trifluoperazine-d8, which quantifies the parent drug) might be used, it cannot correct for differential extraction recovery, ionization efficiency, or matrix effects specific to the glucuronide metabolite due to its distinct physicochemical properties [2]. Class-level inference from other deuterated glucuronide assays confirms that the use of an analyte-specific SIL-IS is essential to compensate for these glucuronide-specific analytical challenges [3].

Trifluoperazine N-glucuronide-d3: Quantifiable Differentiation Data for Scientific Procurement


Mass Spectrometric Resolution: Δm +3 Da vs. Unlabeled Glucuronide

Trifluoperazine N-glucuronide-d3 provides a definitive +3.02 Da mass shift in mass spectrometry compared to the unlabeled Trifluoperazine N-glucuronide (C₂₇H₃₂F₃N₃O₆S, MW 583.62 g/mol) . This separation is sufficient to prevent isotopic cross-talk and ensure baseline resolution of the internal standard and analyte signals in both full scan and selected reaction monitoring (SRM) modes .

LC-MS/MS Quantitative Bioanalysis Metabolite Identification

Matrix Effect Compensation: Deuterated Glucuronide vs. Non-Deuterated Analog Correction Efficacy

Glucuronide conjugates are particularly susceptible to ion suppression or enhancement in electrospray ionization (ESI) due to their polar nature . In analogous validated methods for glucuronide metabolites (e.g., buprenorphine-glucuronide), the use of a deuterated internal standard (d3-glucuronide) was necessary to compensate for matrix effects and was essential for accurate determination, achieving accuracy values of 90-114% and inter-day precision <10% [1]. In contrast, a non-deuterated, structurally similar internal standard co-eluting with the glucuronide would fail to normalize for these matrix-induced ionization variations .

Bioanalysis Matrix Effects LC-MS Method Validation

Chromatographic Co-Elution: Retention Time Fidelity vs. Trifluoperazine-d8

The deuterium label on Trifluoperazine N-glucuronide-d3 is positioned on a non-exchangeable methyl group, ensuring near-identical physicochemical properties and chromatographic retention time compared to the unlabeled glucuronide . This is in contrast to using a deuterated analog of the parent drug, such as Trifluoperazine-d8, to quantify the metabolite. While Trifluoperazine-d8 co-elutes with Trifluoperazine, its significantly different polarity and retention time relative to the glucuronide conjugate mean it cannot correct for extraction or ionization variability that occurs during the specific chromatographic window of the glucuronide peak [1][2].

LC Method Development Internal Standard Selection Chromatography

Regulatory Compliance and Traceability: Certified Purity vs. Research-Grade Unlabeled Metabolite

Procurement from specialized vendors offers Trifluoperazine-d3 N-Glucuronide as a fully characterized reference standard compliant with regulatory guidelines (USP/EP) for analytical method validation and quality control applications . The compound is supplied with a Certificate of Analysis (CoA) specifying a purity of ≥98% (by HPLC) . In comparison, unlabeled Trifluoperazine N-glucuronide is frequently available only as a research-grade metabolite with lower and less rigorously verified purity (often ~95%) , which may not meet the stringent documentation and purity requirements for GLP or clinical trial bioanalysis .

Regulated Bioanalysis Reference Standard Quality Control

Stability of Deuterium Label: Non-Exchangeable Site vs. Labile Deuterium Analogs

The three deuterium atoms in Trifluoperazine N-glucuronide-d3 are located on the N-methyl group of the piperazine ring, a non-exchangeable site . This prevents deuterium-hydrogen back-exchange, a phenomenon observed with labels on acidic or exchangeable protons (e.g., on hydroxyl groups of the glucuronic acid moiety) that can lead to signal drift and quantification errors during sample preparation and analysis . Therefore, this specific d3-labeling strategy offers superior long-term solution stability and method robustness compared to a hypothetical glucuronide labeled on exchangeable sites .

Isotope Exchange Method Robustness Internal Standard Stability

Trifluoperazine N-glucuronide-d3: High-Impact Research and Industrial Applications


Regulated Bioanalysis of Trifluoperazine Metabolite in Clinical Trials

In GLP or GCP-compliant bioanalytical labs supporting Phase I-III clinical trials for Trifluoperazine formulations, Trifluoperazine N-glucuronide-d3 is the required internal standard for quantifying the major glucuronide metabolite in human plasma or urine by LC-MS/MS. Its use is mandated by its certified purity (≥98%) and compliance-ready documentation, which are essential for method validation per FDA/EMA guidelines [1].

In Vitro Drug-Drug Interaction (DDI) and UGT Phenotyping Studies

Researchers investigating the potential for drug-drug interactions or genetic polymorphisms affecting UGT1A4 activity utilize Trifluoperazine N-glucuronide-d3. The compound serves as the internal standard in LC-MS assays to accurately measure the rate of Trifluoperazine N-glucuronide formation in human liver microsomes or recombinant UGT isoforms [2]. The high specificity of the d3-labeled standard ensures that even small changes in enzyme velocity can be reliably detected, which is critical for accurate in vitro-to-in vivo extrapolation (IVIVE) .

Forensic Toxicology and Therapeutic Drug Monitoring (TDM) Method Development

For developing and validating robust, high-throughput methods for forensic or clinical TDM labs, Trifluoperazine N-glucuronide-d3 provides the necessary analytical precision to distinguish between therapeutic, toxic, and non-compliant levels of Trifluoperazine based on its metabolite profile. The proven stability of the deuterium label on a non-exchangeable site ensures long-term method reliability and minimal batch-to-batch variability , a key requirement for accredited clinical laboratories.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Antipsychotics

In academic or pharmaceutical research focused on establishing a PK/PD relationship for Trifluoperazine, accurate measurement of the active metabolite is paramount. Use of Trifluoperazine N-glucuronide-d3 as an internal standard provides the high-quality quantitative data required to build robust compartmental models and understand the exposure-response relationship [3]. The data generated with this specific IS are more reliable than those obtained with a non-deuterated analog or a parent drug IS, directly supporting regulatory submissions and publication in high-impact journals [1].

Technical Documentation Hub

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